molecular formula C17H13N3O3 B3012396 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-33-8

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3012396
CAS No.: 865287-33-8
M. Wt: 307.309
InChI Key: HZXZAVCDTGLIGG-UHFFFAOYSA-N
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Description

4-Acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a phenyl group at position 5 and an acetyl group at position 4 of the benzamide moiety. This compound belongs to the 1,3,4-oxadiazole class, which is widely studied for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Microwave-assisted synthesis methods have been employed for analogous compounds, achieving high yields (41–91%) and eliminating the need for column purification, highlighting its synthetic efficiency .

Properties

IUPAC Name

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11(21)12-7-9-13(10-8-12)15(22)18-17-20-19-16(23-17)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXZAVCDTGLIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of benzoyl hydrazine with substituted aldehydes in the presence of acetic acid, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ferric chloride or iodobenzenediacetate are sometimes employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. Research indicates that compounds containing the oxadiazole ring exhibit significant activity against various bacterial strains. For instance, a study demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria .

CompoundActivityTarget Organisms
This compoundAntimicrobialE. coli, S. aureus
Related OxadiazolesAntifungalC. albicans

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer potential. A study on related compounds indicated that they could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Study ReferenceCell LineIC50 Value (µM)
HeLa15
MCF712

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation markers in vitro. A notable study reported that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages .

Inflammatory MarkerControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20050
IL-615030

Case Study 1: Synthesis and Characterization

A detailed synthesis route for a related compound involving the oxadiazole moiety was documented, showcasing its preparation from phenyl hydrazine and various acetic derivatives. The characterization involved X-ray crystallography to confirm structural integrity and purity .

Case Study 2: Biological Evaluation

In a comparative study, several oxadiazole derivatives were evaluated for their biological activities. The results indicated that modifications at the benzamide position significantly influenced their potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations

  • In contrast, electron-donating groups (e.g., methoxy in 7f) may improve solubility but reduce binding affinity . The acetyl group in the target compound likely mimics the carbonyl functionalities in VNI and LMM5, which are critical for target engagement .
  • Synthesis Efficiency :

    • Microwave-assisted methods (e.g., for compounds 3a–3e) achieve higher yields (up to 91%) compared to conventional methods, reducing reaction times and energy consumption .

Antifungal and Antiparasitic Activity

  • VNI and VFV: These derivatives exhibit nanomolar inhibitory potency against Trypanosoma cruzi CYP51, with VFV showing broader antiprotozoan activity due to a difluorobiphenyl substitution enhancing hydrophobic interactions .
  • LMM5 and LMM11 : These sulfamoyl-containing analogs demonstrate antifungal activity against C. albicans, suggesting the sulfamoyl group’s role in targeting thioredoxin reductase .

Anticancer Activity

  • 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (): This HDAC inhibitor shows IC₅₀ values of <10 µM against MCF-7 and MDA-MB-231 breast cancer cells, attributed to the amino propanamide side chain facilitating enzyme binding .

Spectroscopic and Physical Properties

  • Melting Points : Compounds with rigid aromatic systems (e.g., 7f , 216–217°C) exhibit higher melting points than those with flexible side chains (e.g., 6c , 166–167°C) .
  • IR Signatures : All compounds show characteristic C=O (amide, 1670–1690 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) peaks, confirming structural integrity .

Biological Activity

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O2C_{16}H_{14}N_{4}O_{2}, with a molecular weight of approximately 298.31 g/mol. The compound features an acetyl group attached to a benzamide moiety and a phenyl-substituted oxadiazole ring, contributing to its pharmacological properties.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A comparative study highlighted that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides show potent activity against various bacterial strains, including Staphylococcus aureus (MRSA). For instance, modifications in the structure of oxadiazoles led to minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against MRSA clinical isolates .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

Compound NameMIC (μg/mL)Target Bacteria
HSGN-2200.06Staphylococcus aureus
KKL-350.25Escherichia coli
HSGN-940.25MRSA

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by studies indicating that similar compounds inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response as they catalyze the formation of prostaglandins. The inhibition of COX activity leads to reduced inflammation and pain.

Case Study:
In a laboratory setting, a derivative of this compound was tested for its anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammatory markers when administered at doses ranging from 10 to 30 mg/kg .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been explored in various studies. Compounds with oxadiazole rings have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:
In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through mitochondrial pathways and significantly reduced cell viability at concentrations above 20 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory processes and bacterial growth.
  • Membrane Disruption: Some derivatives have been shown to disrupt bacterial membranes, leading to cell death.
  • Apoptosis Induction: In cancer cells, the compound triggers apoptotic pathways contributing to reduced tumor growth.

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